N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution Reactions: The 3,4-dimethoxybenzyl group and the 2-methoxyethyl group are introduced through substitution reactions, often using reagents like alkyl halides and appropriate catalysts.
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-1H-indole-3-carboxamide
- N-(3,4-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-indole-3-carboxamide
Uniqueness
N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to the presence of both the 3,4-dimethoxybenzyl group and the 2-methoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-11-10-23-14-17(16-6-4-5-7-18(16)23)21(24)22-13-15-8-9-19(26-2)20(12-15)27-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24) |
InChI Key |
RRZUUCLCBYBWQN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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